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Compound of Interest

Compound Name: 4-(1,3-Dithiolan-2-yl)phenol

Cat. No.: B1585410 Get Quote

An In-depth Technical Guide to 4-(1,3-dithiolan-2-
yl)phenol
This guide provides a comprehensive technical overview of 4-(1,3-dithiolan-2-yl)phenol, a
versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug

discovery. Its unique structure, combining a nucleophilic phenol with a masked aldehyde (the

dithiolane group), makes it a valuable building block for complex molecular architectures. This

document will delve into its physicochemical properties, synthesis, reactivity, and applications,

offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview and Significance
4-(1,3-dithiolan-2-yl)phenol, with the CAS number 22068-49-1, is a crystalline organic

compound.[1] At its core, it is a derivative of phenol, where the para-position is substituted with

a 1,3-dithiolane ring. This dithiolane moiety serves as a thioacetal, which is a robust protecting

group for the aldehyde functional group.

The strategic importance of this molecule lies in its dual reactivity. The phenolic hydroxyl group

can undergo a variety of transformations (e.g., etherification, esterification) while the aldehyde

remains masked. Subsequently, the dithiolane can be selectively removed under specific

conditions to liberate the aldehyde for further reactions, such as reductive amination, Wittig

reactions, or oxidation to a carboxylic acid. This orthogonal reactivity is a cornerstone of
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modern multi-step synthesis, enabling the construction of complex pharmaceutical

intermediates and active pharmaceutical ingredients (APIs).

Chemical Structure
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[label="Figure 1. Chemical Structure of 4-(1,3-dithiolan-2-yl)phenol.", fontsize=10]; }

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties is paramount for the effective

use of any chemical reagent. The properties of 4-(1,3-dithiolan-2-yl)phenol are summarized

below.

General Properties
Property Value Source(s)

CAS Number 22068-49-1 [1]

Molecular Formula C₉H₁₀OS₂ [1][2]

Molecular Weight 198.31 g/mol [1][2]

Appearance Yellow crystals or powder [3]

Melting Point 114-120 °C [3]

IUPAC Name 4-(1,3-dithiolan-2-yl)phenol [4]

Synonyms

p-(1,3-dithiolan-2-yl)phenol, 2-

(4-hydroxyphenyl)-1,3-

dithiolane

[1][5]

Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a

comprehensive, publicly available dataset for this specific molecule is sparse, the expected

spectral characteristics can be inferred from its structure and data on analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals for the aromatic protons, the methine proton of the dithiolane ring, the

methylene protons of the dithiolane ring, and the phenolic hydroxyl proton.

Aromatic Protons (C₆H₄): Two doublets in the aromatic region (typically δ 6.8-7.5 ppm),

characteristic of a 1,4-disubstituted benzene ring.

Phenolic Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-

dependent.

Methine Proton (-CH-S₂): A singlet around δ 5.5-6.0 ppm.

Dithiolane Protons (-SCH₂CH₂S-): A multiplet or two distinct signals in the δ 3.2-3.6 ppm

range.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display

signals corresponding to each unique carbon environment.[6]

Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to the hydroxyl

group (ipso-carbon) will be the most deshielded in this region. Due to symmetry, only four

signals are expected for the six aromatic carbons.[6]

Methine Carbon (-CH-S₂): A signal around δ 55-65 ppm.

Dithiolane Carbons (-SCH₂CH₂S-): A signal around δ 40 ppm.

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional

groups present.

O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.

C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch (Phenol): A strong peak around 1200-1260 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern. For 4-(1,3-dithiolan-2-yl)phenol, the molecular ion peak [M]⁺ would

be observed at m/z = 198.[7]

Synthesis and Purification
The most common and efficient method for synthesizing 4-(1,3-dithiolan-2-yl)phenol is
through the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with ethane-1,2-dithiol.

Reaction Mechanism and Rationale
This reaction is a classic example of carbonyl protection. 4-Hydroxybenzaldehyde provides the

core phenolic aldehyde structure. Ethane-1,2-dithiol acts as the protecting agent. An acid

catalyst, typically a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid),

is required to activate the carbonyl group of the aldehyde, making it more electrophilic and

susceptible to nucleophilic attack by the thiol groups. The reaction proceeds via a hemi-

thioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to

form the stable five-membered dithiolane ring. The choice of an acid catalyst is critical; it must

be strong enough to promote the reaction without causing undesired side reactions on the

sensitive phenol ring.
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caption [label="Figure 2. General workflow for the synthesis of 4-(1,3-dithiolan-2-yl)phenol.",
shape=plaintext, fontsize=10]; }

Detailed Experimental Protocol
Objective: To synthesize 4-(1,3-dithiolan-2-yl)phenol from 4-hydroxybenzaldehyde.

Materials:

4-Hydroxybenzaldehyde (1.0 eq)

Ethane-1,2-dithiol (1.1 eq)

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Hexane and Ethyl Acetate (for chromatography/recrystallization)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add 4-hydroxybenzaldehyde and anhydrous dichloromethane. Stir the

mixture until the aldehyde is fully dissolved.

Addition of Reagents: Add ethane-1,2-dithiol to the solution. Cool the flask to 0 °C using an

ice bath.

Catalyst Addition: Slowly add boron trifluoride diethyl etherate dropwise to the cooled

reaction mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
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aldehyde is consumed.

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate

solution. Transfer the mixture to a separatory funnel and separate the layers.

Extraction: Extract the aqueous layer twice more with dichloromethane.

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer

over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system

(e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure 4-
(1,3-dithiolan-2-yl)phenol as a yellow solid.

Chemical Reactivity and Applications
The utility of 4-(1,3-dithiolan-2-yl)phenol stems from the distinct reactivity of its two functional

groups.

Reactivity of the Dithiolane Group (Protected Aldehyde)
The 1,3-dithiolane group is a stable protecting group, resistant to nucleophiles, bases, and mild

acidic or reducing conditions. This stability is crucial for allowing chemical modifications at other

sites of the molecule.

Deprotection: The aldehyde can be regenerated (deprotected) under specific, often oxidative or

mercury(II)-assisted, conditions. Common reagents for deprotection include:

Mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃)

N-Bromosuccinimide (NBS) in aqueous acetone

Iodine in the presence of an oxidant

The choice of deprotection agent is critical and depends on the functional group tolerance of

the rest of the molecule.
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Reactivity of the Phenol Group
The phenolic hydroxyl group is nucleophilic and weakly acidic. It can readily undergo reactions

such as:

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to

form ethers (Williamson ether synthesis).

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing

group, though substitution is sterically hindered at the ortho positions.

Application in Drug Development and Organic Synthesis
The primary application of 4-(1,3-dithiolan-2-yl)phenol is as a synthetic intermediate. It allows

for the introduction of a 4-hydroxy-substituted aromatic ring into a molecule, with the aldehyde

functionality masked for later elaboration.

Example Synthetic Strategy:

Protect: Synthesize 4-(1,3-dithiolan-2-yl)phenol.

Modify: Use the phenolic -OH group as a handle for coupling reactions. For instance,

perform an O-alkylation to link it to another part of a target molecule.

Deprotect: Once the molecular scaffold is assembled, deprotect the dithiolane to reveal the

aldehyde.

Elaborate: Use the newly revealed aldehyde for further transformations, such as forming an

imine and reducing it to a secondary amine (reductive amination), a common step in building

drug candidates.

This strategy is invaluable for creating libraries of compounds for screening, where the core

phenolic structure is maintained while the functionality derived from the aldehyde is varied.

Safety and Handling
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As with any chemical reagent, proper safety precautions must be observed when handling 4-
(1,3-dithiolan-2-yl)phenol.

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

The compound is a phenol derivative; phenols as a class are toxic and can be absorbed

through the skin, causing burns and systemic toxicity.[9]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area,

preferably within a chemical fume hood.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an

inert atmosphere if the compound is sensitive to air or moisture.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store

away from strong oxidizing agents.

First Aid:

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove

contaminated clothing. Seek medical attention.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Conclusion
4-(1,3-dithiolan-2-yl)phenol is a highly valuable and versatile building block for organic

synthesis. Its bifunctional nature, combining a reactive phenol with a robustly protected

aldehyde, provides synthetic chemists with a powerful tool for the strategic construction of

complex molecules. A comprehensive understanding of its properties, synthesis, and reactivity,

as outlined in this guide, is essential for its effective application in research and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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